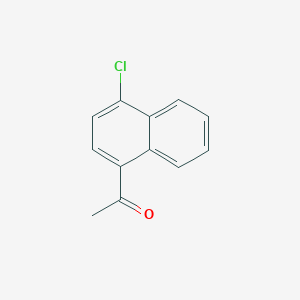

1-(4-Chloronaphthalen-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHPVVNRCJDKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context of Naphthalene Ketones in Organic Synthesis

The study of naphthalene (B1677914) and its derivatives has been a cornerstone of organic chemistry since its initial isolation from coal tar in 1819. encyclopedia.com The subsequent elucidation of its fused two-ring structure by Emil Erlenmeyer in 1866 laid the groundwork for exploring its vast chemical landscape. wikipedia.org Among the myriad of naphthalene derivatives, naphthalene ketones have emerged as particularly important intermediates.

The introduction of a ketone functional group onto the naphthalene scaffold, often achieved through Friedel-Crafts acylation, has been a subject of extensive research for over a century. myttex.net Early investigations focused on understanding the regioselectivity of these reactions, noting that the position of acylation on the naphthalene ring is highly dependent on reaction conditions such as the solvent and temperature. myttex.net This variability in substitution patterns, while initially a challenge, ultimately provided chemists with a powerful tool to selectively synthesize different isomers of acetylnaphthalenes, which in turn could be elaborated into a wide range of other compounds. These early studies on the fundamental reactivity of naphthalene paved the way for the development of more complex and substituted naphthalene ketones like 1-(4-Chloronaphthalen-1-yl)ethanone.

Contemporary Relevance As a Chemical Synthon

In modern organic synthesis, 1-(4-Chloronaphthalen-1-yl)ethanone is recognized as a versatile chemical synthon. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The utility of this compound as a synthon stems from the presence of multiple reactive sites: the ketone carbonyl group, the chlorinated naphthalene (B1677914) ring, and the methyl group adjacent to the carbonyl.

The ketone group can undergo a variety of transformations, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and conversion to imines or other functional groups. The chlorine atom on the naphthalene ring is a key feature, allowing for cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. nih.govresearchgate.net This is a powerful strategy for constructing complex biaryl systems or for introducing further functionalization. nih.gov The methyl group can be halogenated, for instance with bromine to form 2-bromo-1-(4-chloronaphthalen-1-yl)ethanone, creating an electrophilic center for further nucleophilic attack. sigmaaldrich.com This versatility makes this compound a valuable precursor for the synthesis of a diverse array of more complex molecules, including those with potential applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 1 4 Chloronaphthalen 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insight into the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the connectivity and chemical environment of individual atoms within a molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Predicted ¹H NMR Data for 1-(4-Chloronaphthalen-1-yl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 9.0 | Multiplet |

| -CH₃ (Acetyl) | 2.5 - 3.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing in the range of 190-210 ppm. The carbon atoms of the naphthalene (B1677914) ring will resonate in the aromatic region, generally between 120 and 150 ppm. The carbon atom bearing the chlorine atom and the carbon atom attached to the acetyl group will have their chemical shifts influenced by these substituents. The methyl carbon of the acetyl group will appear at a significantly higher field, usually between 20 and 30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 190 - 210 |

| Aromatic-C | 120 - 150 |

| -CH₃ (Acetyl) | 20 - 30 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone functional group is anticipated in the region of 1680-1700 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring will likely appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₉ClO. The exact mass of this compound has been calculated to be 204.0341926 Da. In an ESI-MS experiment, the molecule would typically be observed as a protonated molecule [M+H]⁺ with an m/z value corresponding to its molecular weight plus the mass of a proton. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the [M] peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the acetyl group (•CH₃CO) or the chlorine atom (•Cl), leading to the formation of characteristic fragment ions.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₉ClO |

| Exact Mass | 204.0341926 Da |

| Predicted [M+H]⁺ | 205.0419 |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission spectra of aromatic ketones are governed by the electronic transitions within the naphthalene ring system and the carbonyl group. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions of the naphthalene core and n → π* transitions associated with the acetyl group.

The spectrum of 2-chloronaphthalene (B1664065) shows an excitation peak at 278 nm and an emission peak at 338 nm. aatbio.com It is plausible that the electronic transitions in this compound would exhibit similar characteristics, with potential shifts due to the presence of the acetyl group. The acetyl group, being a deactivating group, can further modify the electronic landscape of the naphthalene system.

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

| 1-Acetylnaphthalene | Ethanol (B145695) | ~245, ~300-320 | π → π, n → π |

| 2-Chloronaphthalene | Not specified | 278 | π → π |

| This compound | Ethanol | Estimated ~250-260, ~310-330 | π → π, n → π* |

Note: The data for this compound is an estimation based on the spectral data of analogous compounds.

Elemental Compositional Analysis

The elemental composition of a pure compound is a fundamental characteristic that confirms its molecular formula. For this compound, with the chemical formula C₁₂H₉ClO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O).

This analysis is crucial for verifying the identity and purity of a synthesized sample. Experimental values obtained from techniques such as combustion analysis should ideally match these theoretical percentages within a small margin of error.

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₉ClO)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 70.43 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.44 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.33 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.82 |

| Total | 204.656 | 100.00 |

X-ray Diffraction Studies of Related Naphthalene Acetophenones

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not documented in publicly available databases, studies on related naphthalene derivatives provide significant insights into the likely structural features of this molecule.

X-ray diffraction studies on liquid 1-chloronaphthalene (B1664548) and 1-methylnaphthalene (B46632) have been conducted to understand the short-range molecular arrangement. researchgate.netresearchgate.net These studies reveal information about intermolecular distances and the packing of molecules. For instance, in liquid 1-chloronaphthalene, specific intermolecular interactions are influenced by the presence of the chlorine atom. researchgate.net

Chemical Reactivity and Derivatization Pathways of 1 4 Chloronaphthalen 1 Yl Ethanone

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Nucleus

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of 1-(4-chloronaphthalen-1-yl)ethanone, the outcome of such reactions is dictated by the directing effects of the existing substituents on the naphthalene ring system. leah4sci.com

Substituent Directing Effects and Reaction Pathways

The naphthalene core of this compound is decorated with two substituents: an acetyl group at the C1 position and a chlorine atom at the C4 position. Both substituents influence the rate and regioselectivity of further electrophilic attacks.

Acetyl Group (-COCH₃): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl. As a result, it deactivates the aromatic ring towards electrophilic attack. In benzene (B151609) chemistry, acyl groups are meta-directors. uci.edu For this naphthalene system, the acetyl group at C1 significantly deactivates the ring to which it is attached (the 'A' ring), particularly at the ortho (C2, C8) and para (C4) positions.

Chlorine Atom (-Cl): The chlorine atom exhibits a dual electronic effect. It is deactivating due to its inductive electron withdrawal but is ortho-, para-directing because its lone pairs can be donated via resonance. uci.edu Positioned at C4, it further deactivates the 'A' ring.

The combined effect of a strongly deactivating acetyl group and a deactivating chloro group on the same aromatic ring renders this ring highly unreactive towards electrophiles. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur preferentially on the unsubstituted 'B' ring (positions C5, C6, C7, and C8). The C5 and C8 positions (alpha-positions) are generally more reactive in naphthalene systems than the C6 and C7 positions (beta-positions). Therefore, electrophilic attack is most likely to yield a mixture of 5- and 8-substituted products.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| Acetyl (-COCH₃) | C1 | Withdrawing | Withdrawing | Strongly Deactivating | Meta-directing (deactivates ortho/para positions) uci.edu |

| Chlorine (-Cl) | C4 | Withdrawing | Donating | Deactivating | Ortho, Para-directing uci.edu |

Transformations of the Acetyl Moiety

The acetyl group is a rich hub for chemical transformations, allowing for the construction of more complex molecules through condensations, additions, and redox reactions.

Carbonyl Condensation Reactions (e.g., Aldol (B89426) Condensations leading to Chalcones)

The protons on the methyl carbon of the acetyl group are acidic and can be removed by a base to form a nucleophilic enolate. openstax.orglibretexts.org This enolate can then attack an electrophilic carbonyl compound, such as an aldehyde, in a base-catalyzed reaction known as a Claisen-Schmidt condensation, which is a type of aldol condensation. sigmaaldrich.com This reaction is a powerful method for forming new carbon-carbon bonds. sigmaaldrich.com

When this compound is reacted with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521), it yields chalcones, which are α,β-unsaturated ketones. nih.govnih.gov These chalcone (B49325) derivatives are important synthetic intermediates. nih.gov

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Base Catalyst | Resulting Chalcone Product Structure |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | NaOH or KOH | (E)-1-(4-chloronaphthalen-1-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(4-chloronaphthalen-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 3-Nitrobenzaldehyde | NaOH or KOH | (E)-1-(4-chloronaphthalen-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one youtube.com |

Nucleophilic Additions to the Ketone Group

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the sp² hybridized carbonyl carbon into an sp³ hybridized carbon. wikipedia.orglibretexts.org

Common nucleophilic addition reactions include:

Grignard Reaction: Reaction with organomagnesium halides (Grignard reagents, e.g., CH₃MgBr) adds an alkyl or aryl group to the carbonyl carbon, producing a tertiary alcohol after acidic workup. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) followed by acidification yields a cyanohydrin, which contains both a hydroxyl and a nitrile group on the same carbon. libretexts.org

Hydride Reduction: Nucleophilic hydrides from reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) add a hydride ion (H⁻) to the carbonyl carbon, leading to the formation of a secondary alcohol upon workup. youtube.com

Selective Reduction and Oxidation of the Carbonyl Functionality

The carbonyl group can be selectively modified through reduction or oxidation reactions.

Selective Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, 1-(4-chloronaphthalen-1-yl)ethanol, using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a standard reagent for this transformation, as it typically does not reduce the aromatic naphthalene ring or the carbon-chlorine bond. More powerful reagents like LiAlH₄ would also achieve this reduction. youtube.com Enzymatic reductions using alcohol dehydrogenases (ADHs) can also be employed, often affording high stereoselectivity. mdpi.com

Selective Oxidation: While vigorous oxidation can cleave the acetyl group, more subtle oxidation reactions are possible. The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester (4-chloronaphthalen-1-yl acetate). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the naphthalene ring. Additionally, certain enzyme systems, like cytochrome P450 monooxygenases, are known to selectively oxidize aromatic compounds and their side chains. rsc.org Quinones, in combination with co-catalysts, can also be used for various selective oxidation processes. nih.govnih.gov

Reactions Involving the Halogen Atom

The chlorine atom attached to the naphthalene ring is relatively unreactive towards classical nucleophilic substitution but can be derivatized using modern cross-coupling methodologies.

Aryl halides can undergo displacement reactions where a more reactive halogen displaces a less reactive one from a solution of its salt, but this is not directly applicable to modifying the C-Cl bond on the naphthalene ring itself. wjec.co.uksavemyexams.comsavemyexams.com More relevant reactions include:

Nucleophilic Aromatic Substitution (SₙAr): Generally, nucleophilic substitution on an aryl halide is difficult. However, the presence of the strongly electron-withdrawing acetyl group para to the chlorine atom activates the ring towards nucleophilic attack. Under forcing conditions (high temperature, high pressure) or with very strong nucleophiles (e.g., sodium amide), the chlorine atom can be displaced by nucleophiles such as -OH, -OR, or -NH₂.

Metal-Catalyzed Cross-Coupling Reactions: This is the most versatile method for modifying the C-Cl bond. Palladium- or nickel-catalyzed reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with a boronic acid or ester (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene (e.g., styrene) in the presence of a palladium catalyst to form a new C-C double bond.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond.

These cross-coupling reactions provide a powerful platform for synthesizing a diverse library of derivatives from the this compound scaffold.

Heterocyclic Ring Formation from this compound Derivatives

The acetyl group of this compound serves as a key handle for the construction of various heterocyclic rings. Through condensation and cyclization reactions, this starting material can be converted into more complex molecular scaffolds, such as pyrazolines and Schiff bases.

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they can be synthesized from α,β-unsaturated ketones, commonly known as chalcones. The synthesis of pyrazoline scaffolds from this compound typically involves a two-step process.

First, this compound undergoes a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. gordon.edunih.govwikipedia.orgmagritek.compraxilabs.com This reaction forms a chalcone derivative, specifically a 1-(4-chloronaphthalen-1-yl)-3-arylprop-2-en-1-one. The choice of the aromatic aldehyde determines the nature of the substituent at the 3-position of the propenone chain.

In the second step, the resulting chalcone is reacted with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol (B145695) or acetic acid. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring.

For example, the reaction of the chalcone derived from this compound and benzaldehyde with hydrazine hydrate would be expected to yield 3-(4-chloronaphthalen-1-yl)-5-phenyl-4,5-dihydro-1H-pyrazole. The specific reaction conditions, such as temperature and catalyst, can influence the reaction time and the yield of the final pyrazoline product.

Table 1: Synthesis of Pyrazoline Scaffolds

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound, Aromatic Aldehyde | 1-(4-Chloronaphthalen-1-yl)-3-arylprop-2-en-1-one (Chalcone) |

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). The acetyl group of this compound can react with various primary amines to form the corresponding Schiff bases. researchgate.netnih.govnih.govuobasrah.edu.iqscience.gov

The reaction is generally carried out by refluxing equimolar amounts of this compound and a primary amine in an appropriate solvent, often with a catalytic amount of acid to facilitate the dehydration step. The product is an N-substituted imine where the nitrogen atom is double-bonded to the carbon that was formerly the carbonyl carbon of the acetyl group.

For instance, the reaction of this compound with aniline (B41778) would produce N-(1-(4-chloronaphthalen-1-yl)ethylidene)aniline. A variety of primary amines, both aliphatic and aromatic, can be used to generate a library of Schiff bases with diverse steric and electronic properties. These Schiff bases can be valuable intermediates for the synthesis of other nitrogen-containing heterocyclic compounds or can be of interest for their own chemical and biological properties.

Table 2: Formation of Schiff Bases

| Reactant 1 | Reactant 2 | Product (Schiff Base) |

|---|

Computational and Theoretical Investigations of 1 4 Chloronaphthalen 1 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for examining the intricacies of molecular structures and their reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds like naphthalene (B1677914) derivatives, DFT calculations can elucidate the effects of substituents on the molecule's properties. researchgate.net Theoretical studies on di-amino substituted naphthalene have shown that the position of electron-donating groups significantly affects the electronic and structural properties. researchgate.net These studies, often employing basis sets like 6-31G(d,p) with the B3LYP functional, calculate various parameters to predict molecular behavior. researchgate.netresearchgate.net

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. samipubco.com A smaller energy gap suggests a higher reactivity, as it implies that the molecule can be more easily excited. samipubco.com For instance, in a study of a different substituted naphthalene, the HOMO-LUMO energy gap was calculated to be 3.765 eV, indicating significant charge transfer within the molecule. nih.gov

The distribution of electron density in a molecule, visualized through Molecular Electrostatic Potential (MEP) maps, is another key aspect revealed by DFT studies. MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

While specific DFT data for 1-(4-chloronaphthalen-1-yl)ethanone is not extensively published, studies on similar molecules provide a framework for understanding its likely electronic characteristics. For example, research on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which also contains a chlorophenyl group, utilized DFT at the B3LYP/6-311G(d,p) level to analyze its electronic properties and predict reactivity. researchgate.net Such analyses for this compound would involve calculating its HOMO-LUMO gap and generating MEP maps to identify reactive sites.

Table 1: Calculated Electronic Properties of a Related Naphthalene Derivative (Data based on a study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone) nih.gov

| Property | Value |

| HOMO Energy | Not specified |

| LUMO Energy | Not specified |

| HOMO-LUMO Gap (ΔE) | 3.765 eV |

This interactive table provides a reference for typical values obtained in DFT studies of substituted naphthalenes.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a vital role in predicting the mechanisms of chemical reactions and analyzing the high-energy transition states that govern reaction rates. For ketones like this compound, a common reaction is acylation. Theoretical studies have investigated cyclic transition states in acylation reactions, for instance, in the reaction of m-chloroaniline with dimethylketen. rsc.org These studies argue that the catalyst's role, whether a tertiary base or another reactant molecule, is to facilitate proton transfer in the transition state, thereby enhancing nucleophilicity. rsc.org

Predicting reaction outcomes is a significant challenge in organic synthesis. Machine learning models, such as the Molecular Transformer, are being developed to predict the products of chemical reactions. nih.gov These models can sometimes fail to predict the correct regioselectivity, and analysis of their failures can reveal biases in the training data or limitations in the model's understanding of chemical principles. nih.gov For a molecule like this compound, predicting the site of further substitution or its behavior in condensation reactions would involve complex computational analysis of potential reaction pathways and their corresponding transition state energies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the physical movements and conformational changes of molecules over time, providing insights that are complementary to the static picture offered by quantum chemical calculations.

Docking Studies in Chemical Synthesis (e.g., catalyst-substrate interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In chemical synthesis, this is particularly useful for understanding how a substrate interacts with a catalyst. The synthesis of ketones can be achieved through various catalytic reactions, such as the ketonization of carboxylic acids over metal oxide catalysts. researchgate.netnih.gov Understanding the interaction between the substrate and the catalyst surface is crucial for optimizing reaction conditions and improving catalyst design. researchgate.net

Conformational Analysis and Molecular Dynamics

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a molecule with a rotatable bond, such as the acetyl group in this compound, different spatial arrangements are possible.

Studies on related compounds, like 1-(4-methyl-1-naphthyl)ethanone, have shown that intramolecular interactions, such as C-H···O hydrogen bonds, can lead to the formation of stable, non-planar six-membered rings. nih.gov The planarity of the naphthalene ring system itself is also a subject of interest. High-resolution microwave spectroscopy of 1-chloronaphthalene (B1664548) has confirmed its planar structure. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are attempts to correlate the structural or property descriptors of a set of compounds with their chemical reactivity. These models, once developed, can be used to predict the reactivity of new, un-synthesized compounds.

Developing a QSRR model for a class of compounds including this compound would involve several steps. First, a series of related naphthalene derivatives would need to be synthesized, and their reactivity in a specific reaction (e.g., rate of a substitution reaction) would be measured experimentally. Next, a variety of molecular descriptors for each compound would be calculated using computational methods. These descriptors can include electronic properties (like HOMO/LUMO energies, dipole moment), steric properties (like molecular volume), and topological indices. Finally, statistical methods would be used to build a mathematical equation that relates the descriptors to the observed reactivity.

While specific QSRR studies focused on this compound are not prominent in the literature, the general approach is widely used in medicinal chemistry and materials science. Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSRR models. nih.gov These models can help in understanding which molecular features are most important for a given reaction and can guide the design of new molecules with desired reactivity profiles.

Strategic Applications of 1 4 Chloronaphthalen 1 Yl Ethanone in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry Research for Complex Molecule Synthesis

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The presence of both a chloro and an acetyl group on the naphthalene ring of 1-(4-chloronaphthalen-1-yl)ethanone provides two key points for chemical modification, allowing for the construction of diverse and complex molecular architectures with potential therapeutic applications.

Design and Synthesis of Receptor Ligands and Probes

The development of specific ligands and probes is crucial for understanding the function of biological receptors and for the diagnosis of diseases. The ethanone (B97240) moiety of this compound can be elaborated to introduce pharmacophores that interact with specific receptor binding sites.

A notable example in a related area is the synthesis of a radiolabeled probe for imaging sigma-1 (σ1) receptors, which are overexpressed in various cancers. semanticscholar.orgrsc.org Researchers have developed a fluorinated derivative, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), which shows good affinity and selectivity for σ1 receptors. semanticscholar.orgrsc.org The synthesis of this probe involved the modification of a piperazinyl-ethanone precursor, highlighting a potential synthetic route where a derivative of this compound could be employed to create novel receptor-targeted imaging agents. semanticscholar.orgrsc.org The general strategy involves using the ethanone group to link the naphthalene core to a receptor-binding moiety, such as a piperazine (B1678402) group, which is known to have a high affinity for σ1 receptors. semanticscholar.orgrsc.org

Table 1: Key Moieties and Their Roles in Receptor Ligand Design

| Moiety | Role in Ligand Design | Relevant Precursor/Compound Example |

| Piperazine | High-affinity binding to sigma-1 (σ1) receptors. | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) |

| Fluoroethoxy Group | Introduction of a radionuclide ([18F]) for PET imaging. | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ) |

| Naphthalene Core | Provides a rigid scaffold for orienting functional groups. | This compound |

Building Blocks for Pharmaceutical Scaffolds

The development of novel pharmaceutical scaffolds is a cornerstone of drug discovery. This compound can serve as a starting material for the synthesis of various heterocyclic and polycyclic systems that form the core of many therapeutic agents.

One important class of therapeutic targets is protein kinases, and inhibitors of these enzymes are crucial in cancer therapy. semanticscholar.orgnih.gov Naphthoquinones and naphthopyrans, which can be synthesized from naphthalene precursors, have shown promise as kinase inhibitors. semanticscholar.orgnih.gov For instance, a series of anilino-1,4-naphthoquinones have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The synthesis of these molecules involves the reaction of a naphthoquinone with an aniline (B41778) derivative. nih.gov Furthermore, 4-aryl-4H-naphthopyrans have been evaluated for their ability to inhibit Src kinase. semanticscholar.org The versatility of ketone chemistry allows for the conversion of the acetyl group in this compound into various heterocyclic systems, such as pyrazoles, pyrimidines, and benzodiazepines, which are common scaffolds in pharmaceuticals. nih.gov For example, aminophenylketones are key building blocks in the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov

Intermediate in Agrochemical Compound Development

The naphthalene ring is also a feature in some agrochemical compounds, and derivatives of this compound can be explored for their potential as active ingredients in pesticides and herbicides. The presence of the chloro substituent can enhance the biological activity of the resulting molecules.

Naphthalene derivatives have been investigated for their fungicidal and herbicidal properties. nih.govnih.gov For example, a series of 2-hydroxynaphthalene-1-carboxanilides have demonstrated herbicidal activity by inhibiting photosynthetic electron transport. nih.gov The synthesis of these compounds involves the reaction of a hydroxynaphthoic acid derivative with an aniline, a transformation that could be accessed from this compound through oxidation and amidation reactions.

In the realm of fungicides, various naphthalene-1,4-dione derivatives have shown potent antifungal activity against a range of plant pathogens. nih.gov Research has indicated that modifications at different positions on the naphthalene-1,4-dione core can lead to compounds with significant activity against fungi like Candida albicans and Aspergillus niger. nih.gov The acetyl group of this compound can be a synthetic handle to construct such dione (B5365651) systems or to introduce other functionalities that enhance antifungal efficacy.

Development of Advanced Materials and Functional Molecules

The unique photophysical properties of the naphthalene ring system make it an attractive component for the development of advanced materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). The acetyl and chloro groups of this compound offer synthetic pathways to introduce functionalities that can tune the optical and electronic properties of the resulting materials.

Researchers have synthesized fluorescent molecules with a 1,1-dimethylnaphthalen-2(1H)-one core that exhibit bright green fluorescence and have potential applications as fluorescent probes for cellular imaging. nih.gov Although a different naphthalenone, this work demonstrates the potential of naphthalene-based ketones in the design of functional dyes. The synthesis of these molecules often involves multi-step reactions where the ketone functionality is key to building the final conjugated system. nih.gov It is conceivable that this compound could be a precursor for similar fluorescent materials, where the chloro- and acetyl- groups can be modified to modulate the fluorescence properties.

Catalyst Design and Ligand Synthesis Utilizing Derivatives

In the field of catalysis, the development of efficient and selective ligands for metal-catalyzed reactions is of paramount importance. The rigid naphthalene backbone of this compound can be functionalized to create novel ligands for various catalytic applications, particularly in cross-coupling reactions.

While direct synthesis of catalysts from this compound is not widely reported, its derivatives hold potential. The acetyl group can be converted into a phosphine (B1218219) or an amine, which are common coordinating groups in ligands for transition metal catalysts. For instance, the development of Buchwald-type phosphine ligands, which are highly effective in palladium-catalyzed cross-coupling reactions, often involves the functionalization of aromatic rings. google.com A derivative of this compound could be envisioned as a starting point for a new class of phosphine ligands where the naphthalene scaffold provides specific steric and electronic properties to the catalytic center. The synthesis of such ligands would likely involve the reduction of the ketone to an alcohol, followed by conversion to a halide and subsequent reaction with a phosphine source.

Future Perspectives and Unexplored Research Avenues

Innovative Catalytic Applications

The reactivity of 1-(4-chloronaphthalen-1-yl)ethanone opens up numerous possibilities for its use in novel catalytic systems. The presence of both an acetyl group and a chlorine atom on the naphthalene (B1677914) ring provides multiple sites for catalytic functionalization, allowing for the synthesis of a diverse range of derivatives.

Future research is expected to focus on leveraging the acetyl group for condensation and cyclization reactions to form complex heterocyclic structures. These reactions can be catalyzed by a variety of metals and organocatalysts, enabling the creation of novel ligands for asymmetric catalysis or new photoactive molecules. The chlorine atom, on the other hand, is an ideal handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The development of novel catalytic systems that can selectively activate and functionalize the C-H bonds of the naphthalene ring in this compound is another promising area. Such methods would provide a more atom-economical and environmentally friendly approach to synthesizing complex naphthalene derivatives. Furthermore, the compound itself or its derivatives could serve as organocatalysts, where the naphthalene scaffold provides a rigid and tunable platform for inducing stereoselectivity in chemical transformations.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability. This compound is a prime candidate for integration into these modern synthetic platforms.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The synthesis of this compound itself, as well as its subsequent transformations, can be optimized and scaled up using flow reactors. This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The continuous nature of flow synthesis also allows for the seamless integration of in-line purification and analysis, streamlining the entire production process.

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and materials based on this compound. By systematically varying reaction conditions and building blocks, these systems can rapidly identify optimal synthetic routes and screen for desired properties. This high-throughput approach is invaluable for exploring the vast chemical space accessible from this versatile starting material. The use of pre-filled reagent cartridges and automated purification systems can further enhance the efficiency and reproducibility of synthesizing libraries of compounds derived from this compound for various applications.

Advanced Materials Science Applications for Next-Generation Technologies

The naphthalene unit within this compound provides a foundation for the development of advanced materials with unique optical and electronic properties. The extended π-system of the naphthalene core, which can be further modified through the acetyl and chloro groups, makes it an attractive building block for organic electronics and photonics.

One of the most promising applications is in the field of organic light-emitting diodes (OLEDs). Naphthalene-based polymers and small molecules are known to be effective blue-light emitters, a crucial component for full-color displays and solid-state lighting. By incorporating this compound into conjugated polymers or as a precursor for novel emissive materials, researchers can fine-tune the electronic structure to achieve high efficiency, stability, and color purity. The chlorine substituent can also be used to modulate intermolecular interactions and thin-film morphology, which are critical for device performance.

Q & A

Q. What are the established synthetic routes for 1-(4-Chloronaphthalen-1-yl)ethanone, and how is purity ensured?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation. A typical procedure involves refluxing 4-chloronaphthalen-1-ol with glacial acetic acid and fused ZnCl₂ (catalyst) for 8 hours. The crude product is precipitated in acidulated water, filtered, and recrystallized from ethanol to achieve >95% purity (melting point and TLC validation) . Purity is confirmed via NMR (δ 2.6 ppm for acetyl group, δ 7.2–8.3 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization tools include:

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (7.2–8.3 ppm), with the acetyl group at δ 2.6 (¹H) and 198 ppm (¹³C) .

- IR Spectroscopy : Strong absorbance at 1680 cm⁻¹ (ketone C=O) and 750–800 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 204 (M⁺) with fragmentation patterns consistent with chlorine substitution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Friedel-Crafts acylation in synthesizing this compound?

Methodological Answer: Regioselectivity at the naphthalene ring’s 1-position is governed by electronic and steric factors. Computational studies (DFT) show that the 4-chloro substituent directs electrophilic attack to the electron-rich 1-position via resonance stabilization of the acylium ion intermediate. Experimental validation includes competitive reactions with substituted naphthalenes and Hammett plots .

Q. How do structural modifications (e.g., hydroxyl or methoxy groups) impact the compound’s bioactivity?

Methodological Answer: Derivatives like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one exhibit enhanced antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). The chloro group increases lipophilicity, improving membrane penetration, while hydroxyl groups enable hydrogen bonding to microbial targets . Structure-activity relationship (SAR) studies involve systematic substitution and in vitro assays .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodological Answer: X-ray crystallography (using SHELX software ) provides definitive bond lengths and angles. For example, the acetyl group’s C=O bond length (1.22 Å) and Cl-C bond (1.74 Å) clarify discrepancies from computational models. Refinement against high-resolution data (R-factor < 0.05) ensures accuracy .

Data Contradiction Analysis

Q. Why do IR spectra of similar derivatives show variability in C=O stretching frequencies?

Methodological Answer: Observed shifts (e.g., 1680 cm⁻¹ vs. 1700 cm⁻¹ in fluorinated analogs) arise from electronic effects of substituents. Electron-withdrawing groups (e.g., Cl) reduce electron density on the carbonyl, increasing stretching frequency. Solvent polarity (KBr vs. CCl₄) and hydrogen bonding further modulate peaks .

Q. How do reaction conditions influence yields in derivative synthesis?

Methodological Answer: Optimized conditions (e.g., KOH in ethanol for chalcone formation) achieve 85% yield, while lower base concentrations or non-polar solvents drop yields to <50%. Kinetic studies (HPLC monitoring) reveal faster enolate formation under alkaline conditions .

Methodological Best Practices

Q. What protocols ensure safe handling and waste disposal of chlorinated intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.